molecular formula C18H21N3O B2951941 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034357-36-1

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2951941
M. Wt: 295.386
InChI Key: RAXGSPWIQQSGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This molecule is also known as AZD0328 and belongs to the class of azetidine compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the azetidine and pyrrole rings, followed by their coupling to form the final product.

Starting Materials
3,4-dihydroisoquinoline, 2-bromoethylamine hydrobromide, sodium hydride, 1H-pyrrole-1-carboxaldehyde, acetic anhydride, triethylamine, p-toluenesulfonic acid, sodium hydroxide, ethyl acetate, wate

Reaction
1. Synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine: 3,4-dihydroisoquinoline is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride to form the corresponding amine. This amine is then cyclized with acetic anhydride and triethylamine to form the azetidine ring., 2. Synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: 1H-pyrrole-1-carboxaldehyde is reacted with p-toluenesulfonic acid and sodium hydroxide to form the pyrrole ring. The azetidine and pyrrole rings are then coupled using ethyl acetate and water to form the final product.

Mechanism Of Action

The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of inflammation and pain. By inhibiting PDE4, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may reduce inflammation and pain.

Biochemical And Physiological Effects

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been reported to have anti-inflammatory and analgesic effects in animal models. It has also been reported to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to confirm these findings and to determine the safety and efficacy of this compound in humans.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in lab experiments is its potential therapeutic applications. It may be useful in the development of new treatments for inflammation, pain, and neurological disorders. However, one limitation is that its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to study its safety and efficacy in human clinical trials. Additionally, it may be useful to study its effects on other diseases and conditions, such as cancer and autoimmune disorders.

Scientific Research Applications

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neuropathic pain and other neurological disorders.

properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(14-19-8-3-4-9-19)21-12-17(13-21)20-10-7-15-5-1-2-6-16(15)11-20/h1-6,8-9,17H,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXGSPWIQQSGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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